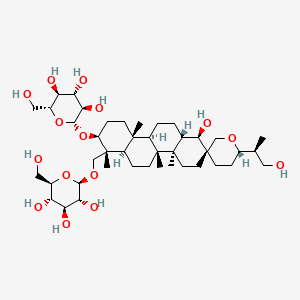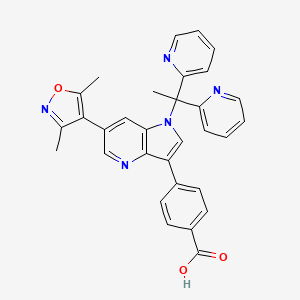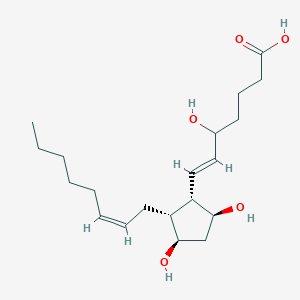
Icmt-IN-54
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Icmt-IN-54 involves the preparation of adamantyl analogues. The specific synthetic routes and reaction conditions for this compound are detailed in the literature . the industrial production methods for this compound are not widely documented, as it is primarily used for scientific research purposes .
Análisis De Reacciones Químicas
Icmt-IN-54 undergoes several types of chemical reactions, including:
Inhibition of Methylation: It inhibits the methylation of BFC in Saccharomyces cerevisiae expressing ICMT.
Common Reagents and Conditions: The compound is typically used in conditions that facilitate the inhibition of ICMT methylation, such as in the presence of specific yeast strains.
Major Products: The primary product of these reactions is the inhibition of ICMT-mediated methylation.
Aplicaciones Científicas De Investigación
Icmt-IN-54 has a wide range of scientific research applications, including:
Mecanismo De Acción
Icmt-IN-54 exerts its effects by inhibiting the methylation process facilitated by ICMT. This inhibition occurs through the compound’s interaction with the enzyme, preventing the methylation of BFC in Saccharomyces cerevisiae . The molecular targets involved in this process include the ICMT enzyme and its substrates .
Comparación Con Compuestos Similares
Icmt-IN-54 is unique in its structure and function as an adamantyl analogue and ICMT inhibitor. Similar compounds include:
Cysmethynil: Another ICMT inhibitor identified through high-throughput screening.
Indole-based ICMT Inhibitors: Developed through optimization of cysmethynil.
These compounds share the common feature of inhibiting ICMT, but this compound stands out due to its specific adamantyl structure and its effectiveness in inhibiting ICMT methylation .
Propiedades
Fórmula molecular |
C29H45NO3S |
|---|---|
Peso molecular |
487.7 g/mol |
Nombre IUPAC |
(2R)-2-(adamantane-1-carbonylamino)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C29H45NO3S/c1-20(2)7-5-8-21(3)9-6-10-22(4)11-12-34-19-26(27(31)32)30-28(33)29-16-23-13-24(17-29)15-25(14-23)18-29/h7,9,11,23-26H,5-6,8,10,12-19H2,1-4H3,(H,30,33)(H,31,32)/b21-9+,22-11+/t23?,24?,25?,26-,29?/m0/s1 |
Clave InChI |
KDPZODSSBSQKJQ-ZQMHEBDUSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)


![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)


![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
